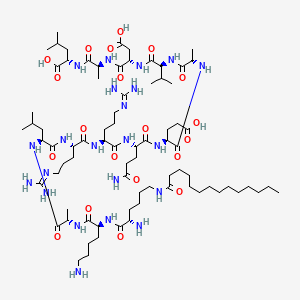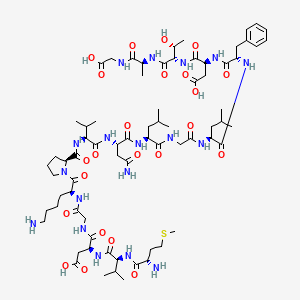
セクレチン, ブタ由来
説明
セクレチン, 豚由来は、豚由来セクレチン酢酸塩としても知られ、27個のアミノ酸からなるペプチドホルモンです。主に体全体の水分恒常性の調節に関与し、胃、膵臓、肝臓の分泌を調節することにより、十二指腸の環境に影響を与えます。 セクレチンは、最初に発見されたホルモンであり、膵臓機能やその他の消化器疾患を評価するためのさまざまな診断検査で使用されています .
科学的研究の応用
Chemistry
In chemistry, secretin, porcine, is used as a model peptide for studying peptide synthesis and purification techniques. It serves as a benchmark for developing new methods in peptide chemistry.
Biology
In biological research, secretin, porcine, is used to study the regulation of gastrointestinal secretions and water homeostasis. It helps in understanding the physiological roles of peptide hormones and their interactions with receptors.
Medicine
Medically, secretin, porcine, is used in diagnostic tests to assess pancreatic exocrine function and to diagnose conditions such as gastrinoma and pancreatic duct abnormalities. It stimulates the secretion of bicarbonate-rich fluid from the pancreas, which is measured to evaluate pancreatic function .
Industry
In the pharmaceutical industry, secretin, porcine, is used in the development of diagnostic agents and therapeutic formulations. It is also employed in research and development to study the pharmacokinetics and pharmacodynamics of peptide hormones .
作用機序
セクレチン, 豚由来は、膵臓、胃、肝臓の標的細胞の表面にあるGタンパク質共役受容体であるセクレチン受容体に結合することにより、その効果を発揮します。結合すると、アデニル酸シクラーゼを活性化し、サイクリックAMP (cAMP) レベルの上昇につながります。これは、膵臓管細胞からの炭酸水素イオン豊富な液体の分泌を刺激し、胃酸分泌を抑制します。 関与する分子標的と経路には、セクレチン受容体、アデニル酸シクラーゼ、cAMPシグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
Secretin, porcine plays a crucial role in biochemical reactions. It stimulates the secretion of bicarbonate-rich pancreatic fluid . This hormone interacts with a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the secretin receptor (SCTR) . The unusually high number of serine, leucine, and arginine residues in Secretin has precluded the use of oligonucleotides to screen cDNA libraries to isolate a Secretin cDNA .
Cellular Effects
Secretin, porcine has significant effects on various types of cells and cellular processes. It influences cell function by regulating secretions in the stomach, pancreas, and liver . It also inhibits the secretion of gastrin, which triggers the initial release of hydrochloric acid into the stomach . Furthermore, it has been found to modulate neuron activity in region/cell-specific manners .
Molecular Mechanism
The molecular mechanism of Secretin, porcine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Secretin mediates its biological effects via the Secretin receptor (SCTR), a G-protein coupled receptor . Experimental addition of Secretin triggers a pronounced activation of urinary HCO3− excretion, which is fully dependent on key functional proteins of the B-IC, namely apical pendrin and CFTR and the basolateral SCTR .
Temporal Effects in Laboratory Settings
The effects of Secretin, porcine change over time in laboratory settings. Both Secretin and its receptor display age-dependent expression patterns, with peak levels at the early postnatal phase (before P7) in most of the brain regions examined
Metabolic Pathways
Secretin, porcine is involved in several metabolic pathways. It stimulates pancreatic and Brunner’s gland secretion of bicarbonate and water, which creates a more neutral (pH 6 to 8) environment, essential for digestion . This neutralization of pH in the duodenum optimizes the function of pancreatic amylase and lipase .
Subcellular Localization
Secretin and its receptor are prominently distributed in posterior pituitary (pars nervosa) and in magnocellular neurons of hypothalamic SON and PVN
準備方法
合成経路および反応条件
セクレチン, 豚由来の合成には、ペプチドの製造によく用いられる固相ペプチド合成 (SPPS) が含まれます。このプロセスは、C末端アミノ酸を固体樹脂に結合させることから始まります。保護されたアミノ酸を逐次的に添加し、各アミノ酸を成長中のペプチド鎖に結合させます。保護基を除去し、ペプチドを樹脂から切断します。 最終生成物は、高性能液体クロマトグラフィー (HPLC) を用いて精製され、目的の純度が達成されます .
工業生産方法
セクレチン, 豚由来の工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、大量の試薬と樹脂を処理できる自動ペプチド合成装置が使用されます。合成されたペプチドは、その後、厳格な精製および品質管理対策を受け、一貫性と有効性を確保します。 最終生成物は凍結乾燥され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類
セクレチン, 豚由来は、合成中に主にペプチド結合形成および切断反応を起こします。生理的条件下では、酸化、還元、置換反応には通常関与しません。化学反応により修飾して、安定性や活性を高めることができます。
一般的な試薬および条件
カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC)、O-ベンゾトリアゾール-N,N,N',N'-テトラメチルウロニウムヘキサフルオロホスフェート (HBTU)
保護基: フルオレニルメチルオキシカルボニル (Fmoc)、t-ブチルオキシカルボニル (Boc)
切断試薬: トリフルオロ酢酸 (TFA)、水、トリイソプロピルシラン (TIS) などのスカベンジャー
主な生成物
これらの反応の主な生成物は、さまざまな診断および治療用途で使用されるペプチドホルモンであるセクレチン, 豚由来です .
科学研究への応用
化学
化学において、セクレチン, 豚由来は、ペプチド合成および精製技術を研究するためのモデルペプチドとして使用されます。ペプチド化学における新しい方法開発のベンチマークとして役立ちます。
生物学
生物学的研究では、セクレチン, 豚由来は、消化管分泌と水分恒常性の調節を研究するために使用されます。ペプチドホルモンの生理的役割とその受容体との相互作用を理解するのに役立ちます。
医学
医学的には、セクレチン, 豚由来は、膵臓外分泌機能を評価し、ガストリノーマや膵管異常などの状態を診断するための診断検査に使用されます。 膵臓から炭酸水素イオン豊富な液体の分泌を刺激し、この分泌量を測定することで膵臓機能を評価します .
工業
製薬業界では、セクレチン, 豚由来は、診断薬や治療製剤の開発に使用されます。 また、ペプチドホルモンの薬物動態と薬力学を研究するための研究開発にも使用されています .
類似化合物との比較
類似化合物
ヒトセクレチン: 構造と機能が豚由来セクレチンに似ていますが、アミノ酸配列がわずかに異なります。
合成セクレチン: 豚由来またはヒト由来のセクレチンの化学合成バージョンであり、研究や診断で互換性があります。
コレシストキニン: 消化プロセスを調節するためにセクレチンと協調して働く別の消化管ホルモン。
独自性
セクレチン, 豚由来は、その特異的なアミノ酸配列と、膵臓の炭酸水素イオン分泌を効果的に刺激する能力によって独特です。 診断検査では、膵臓分泌を刺激する高い有効性と信頼性から、よく選択されます .
特性
IUPAC Name |
acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCPAYEMPIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H224N44O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694214 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3115.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10813-74-8 | |
| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary finding of the research paper "Effect of secretin and inhibitors of HCO3−/H+ transport on the membrane voltage of rat pancreatic duct cells"?
A1: While the provided abstract doesn't detail the specific findings, it highlights the paper's focus on understanding how secretin influences the electrical properties of rat pancreatic duct cells. [] The research likely investigates the interaction between secretin and ion transport mechanisms (specifically HCO3−/H+ transport) that contribute to changes in the membrane voltage of these cells. This suggests a potential role of secretin in regulating pancreatic duct cell function, possibly influencing fluid and electrolyte secretion in the pancreas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)

